molecular formula C11H6F2O3 B8601197 5-(2,5-Difluoro-phenoxy)-furan-2-carbaldehyde

5-(2,5-Difluoro-phenoxy)-furan-2-carbaldehyde

Cat. No. B8601197
M. Wt: 224.16 g/mol
InChI Key: JNMSWPOLMPINNQ-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

To a solution of 2,5-difluorophenol (3360 mg, 25.83 mmol) in N,N-dimethylformamide (60 mL) was sodium hydride (1032 mg, 25.83 mmol, 60% in oil), which was then stirred for 1 hour. 5-Bromo-2-furaldehyde (3826 mg, 21.52 mmol) was added to the reaction solution, and the solution was stirred at 60° C. for 12 hours. Water was added to the reaction mixture, which was then extracted with ethyl acetate. The organic layer was washed with water and brine, dried over anhydrous magnesium sulfate, and then, concentrated in vacuo. The resulting residue was purified by silica gel chromatography (hexane-ethyl acetate), and the title compound (1104 mg, 4.92 mmol, 22.9%) was obtained.
Quantity
3360 mg
Type
reactant
Reaction Step One
Quantity
1032 mg
Type
reactant
Reaction Step Two
Quantity
3826 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five
Yield
22.9%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[OH:9].[H-].[Na+].Br[C:13]1[O:17][C:16]([CH:18]=[O:19])=[CH:15][CH:14]=1.O>CN(C)C=O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[O:9][C:13]1[O:17][C:16]([CH:18]=[O:19])=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3360 mg
Type
reactant
Smiles
FC1=C(C=C(C=C1)F)O
Step Two
Name
Quantity
1032 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
3826 mg
Type
reactant
Smiles
BrC1=CC=C(O1)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
was then stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution was stirred at 60° C. for 12 hours
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
was then extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel chromatography (hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(OC2=CC=C(O2)C=O)C=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.92 mmol
AMOUNT: MASS 1104 mg
YIELD: PERCENTYIELD 22.9%
YIELD: CALCULATEDPERCENTYIELD 22.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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